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Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic Hepatitis C

virus (HCV) infection.[1] It is a nucleotide analog that functions as a potent inhibitor of the HCV

NS5B RNA-dependent RNA polymerase.[1][2] To ensure the quality, efficacy, and safety of

pharmaceutical products, it is crucial to develop and validate stability-indicating analytical

methods. These methods are essential for quantifying the drug substance in the presence of its

degradation products, which may form during manufacturing, storage, or administration.

This application note provides a detailed protocol for the development of a stability-indicating

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir,

as per the International Council for Harmonisation (ICH) guidelines.[3][4][5] The protocol

includes procedures for forced degradation studies to demonstrate the method's specificity and

stability-indicating nature.

I. Analytical Method Development (RP-HPLC)
A stability-indicating RP-HPLC method is designed to separate the active pharmaceutical

ingredient (API) from its potential degradation products.[3][6] The following table summarizes

various chromatographic conditions reported for the analysis of Sofosbuvir.

Table 1: Summary of Reported RP-HPLC/UPLC Methods for Sofosbuvir Analysis
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Analytical
Method

Column
Mobile
Phase

Flow Rate
(mL/min)

Detection
Wavelength
(nm)

Reference

RP-HPLC

Athena C18

(250mm x

4.6mm, 5µm)

Methanol:Wat

er (70:30, v/v)
1.0 260 [7]

RP-HPLC

Inertsil C18

(250mm x

4.6mm,

5.0µm)

0.1% OPA

buffer:Acetoni

trile (30:70)

1.5 260 [8]

RP-HPLC
Hypersil BDS

C8

Buffer:Aceton

itrile (50:50)
Not Specified Not Specified [4]

RP-HPLC

Kromosil C18

(150mm x

4.6mm, 5µm)

Phosphate

buffer (pH

3.5):Acetonitri

le (70:30, v/v)

1.0 260 [9]

RP-UPLC

AQUITY

UPLC BEH

C18 (150mm

x 2.1mm,

2µm)

0.1%

Orthophosph

oric acid and

Methanol

1.0 236 [10]

HPTLC
Silica gel 60

F254

Ethyl

acetate:iso-

propyl alcohol

(9:1 v/v)

Not

Applicable
260 [11][12]

II. Experimental Protocol: Stability-Indicating RP-
HPLC Method
This protocol provides a generalized yet detailed procedure based on common findings for

developing a stability-indicating RP-HPLC method for Sofosbuvir.

1. Instrumentation & Materials
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HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven,

and a UV-Vis or Photodiode Array (PDA) detector.

Column: Inertsil C18 (250mm x 4.6mm, 5µm particle size) or equivalent.

Chemicals: Sofosbuvir reference standard, HPLC grade acetonitrile, HPLC grade methanol,

orthophosphoric acid (OPA), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen

peroxide (H₂O₂), and HPLC grade water.

2. Chromatographic Conditions

Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) buffer and Acetonitrile in a

ratio of 30:70 (v/v).[8]

Flow Rate: 1.5 mL/min.[8]

Column Temperature: Ambient.

Detection Wavelength: 260 nm.[7][8][13]

Injection Volume: 20 µL.

Run Time: Sufficient to allow for the elution of Sofosbuvir and all degradation products.

3. Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference

standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to the mark with

methanol.

Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100

mL with the mobile phase.

Sample Preparation (from Tablets): Weigh and powder 20 Sofosbuvir tablets. Transfer a

quantity of the powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask.

Add approximately 70 mL of methanol, sonicate for 20 minutes, and then dilute to the mark

with methanol.[14] Filter the solution through a 0.45 µm nylon filter. Dilute 10 mL of this

filtrate to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
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III. Experimental Protocol: Forced Degradation
Studies
Forced degradation studies are performed to demonstrate the specificity of the method by

exposing Sofosbuvir to various stress conditions to produce potential degradation products.[5]

Table 2: Summary of Forced Degradation Conditions and Results for Sofosbuvir

Stress Condition
Reagent and
Conditions

Observed
Degradation

Reference

Acid Hydrolysis
0.1 N HCl, reflux at

70°C for 6 hours

23% degradation. DP

I observed with m/z

488.

[14]

1 N HCl, reflux at

80°C for 10 hours
8.66% degradation. [15]

Alkaline Hydrolysis
0.1 N NaOH, reflux at

70°C for 10 hours

50% degradation. DP

II observed with m/z

393.3.

[14]

0.5 N NaOH at 60°C

for 24 hours
45.97% degradation. [15]

Oxidative Degradation

3% H₂O₂ at room

temperature for 7

days

19.02% degradation.

DP III observed with

m/z 393.

[14]

30% H₂O₂ at 80°C for

2 days

Slight degradation

(0.79%).
[15]

Thermal Degradation 50°C for 21 days
No degradation

observed.
[14]

Photolytic

Degradation

Exposure to sunlight

for 21 days

No degradation

observed.
[14]

1. General Procedure for Stressed Samples Prepare a stock solution of Sofosbuvir (e.g., 1000

µg/mL) in methanol. Use this stock for the following stress conditions. After exposure,
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neutralize the acidic and basic solutions before dilution. Dilute all stressed samples with the

mobile phase to a final concentration of approximately 100 µg/mL before injecting into the

HPLC system.

Acid Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl and reflux at 70°C

for 6 hours.[14]

Alkaline Degradation: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH and reflux at

70°C for 10 hours.[14]

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂ and keep at

room temperature for 7 days.[14]

Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 4 hours.

[12] Then, prepare the solution as per the standard procedure.

Photolytic Degradation: Expose the solid drug substance to direct sunlight for 21 days or UV

light (254 nm) for 24 hours.[14][15] Then, prepare the solution.

IV. Method Validation
The developed method should be validated according to ICH Q2(R1) guidelines. The validation

parameters include:

Specificity: The method's ability to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradants, or placebo

ingredients. The forced degradation studies are key to demonstrating specificity.

Linearity: The linearity should be evaluated across a range of concentrations (e.g., 20-100

µg/mL).[13] A correlation coefficient (r²) of ≥ 0.999 is typically desired.[4]

Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%,

120%).[13] Recoveries are typically expected to be within 98-102%.

Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-

day). The relative standard deviation (%RSD) should be less than 2%.[13]
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of

analyte that can be detected and quantified with acceptable precision and accuracy,

respectively.

Robustness: The reliability of the method with respect to deliberate minor variations in

method parameters, such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and

detection wavelength (±2 nm).[7]
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Caption: Workflow for developing a stability-indicating method.
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Caption: Forced degradation pathways of Sofosbuvir under stress conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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